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Compound of Interest

Compound Name: 4-Octyloxybenzaldehyde

Cat. No.: B1347021 Get Quote

This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of

methoxybenzaldehyde, ethoxybenzaldehyde, and propoxybenzaldehyde. Designed for

researchers, scientists, and drug development professionals, this document provides a

comprehensive analysis of their unique spectral characteristics, crucial for unambiguous

identification in complex chemical environments. The guide summarizes key quantitative data

from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed

experimental protocols.

Comparative Spectroscopic Data
The distinct substitution patterns of the alkoxy group on the benzaldehyde ring give rise to

unique spectroscopic fingerprints for each isomer. These differences are systematically

presented in the following tables.
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Spectroscopic Data
o-
Methoxybenzaldeh
yde

m-
Methoxybenzaldeh
yde

p-
Methoxybenzaldeh
yde

¹H NMR (CDCl₃, δ

ppm)

10.51 (s, 1H, CHO),

7.85 (dd, 1H), 7.55

(ddd, 1H), 7.07 (t, 1H),

6.98 (d, 1H), 3.92 (s,

3H, OCH₃)

9.98 (s, 1H, CHO),

7.51-7.48 (m, 2H),

7.42 (t, 1H), 7.20

(ddd, 1H), 3.86 (s, 3H,

OCH₃)[1]

9.88 (s, 1H, CHO),

7.85 (d, 2H), 7.00 (d,

2H), 3.88 (s, 3H,

OCH₃)

¹³C NMR (CDCl₃, δ

ppm)

189.7 (CHO), 161.7,

136.0, 134.1, 128.5,

120.7, 111.4, 55.6

(OCH₃)

192.1 (CHO), 160.1,

137.8, 130.0, 123.5,

121.8, 112.2, 55.5

(OCH₃)[1]

190.9 (CHO), 164.6,

132.0, 129.9, 114.3,

55.6 (OCH₃)[2]

FT-IR (cm⁻¹)

~1685 (C=O), ~2840,

~2740 (CHO C-H),

~1250 (C-O)

~1700 (C=O), ~2840,

~2730 (CHO C-H),

~1260 (C-O)

~1695 (C=O), ~2835,

~2735 (CHO C-H),

~1255 (C-O)

Mass Spec. (m/z)
136 (M+), 135 (M-H),

107 (M-CHO), 92, 77

136 (M+), 135 (M-H),

107 (M-CHO), 92,

77[3]

136 (M+), 135 (M-H),

108, 92, 77[4]

UV-Vis (λmax, nm) ~254, ~315 ~252, ~314 ~285
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Spectroscopic Data
o-
Ethoxybenzaldehy
de

m-
Ethoxybenzaldehy
de

p-
Ethoxybenzaldehy
de

¹H NMR (CDCl₃, δ

ppm)

10.51 (s, 1H, CHO),

7.84 (dd, 1H), 7.51

(ddd, 1H), 7.04 (td,

1H), 6.94 (d, 1H), 4.16

(q, 2H, OCH₂), 1.49 (t,

3H, CH₃)[5]

9.97 (s, 1H, CHO),

7.48-7.40 (m, 2H),

7.38 (t, 1H), 7.15

(ddd, 1H), 4.11 (q, 2H,

OCH₂), 1.44 (t, 3H,

CH₃)

9.87 (s, 1H, CHO),

7.83 (d, 2H), 6.98 (d,

2H), 4.13 (q, 2H,

OCH₂), 1.46 (t, 3H,

CH₃)[6]

¹³C NMR (CDCl₃, δ

ppm)

189.9 (CHO), 160.9,

136.0, 128.6, 125.1,

121.0, 112.3, 64.5

(OCH₂), 14.8 (CH₃)[7]

192.2 (CHO), 159.4,

137.8, 129.9, 123.9,

122.5, 113.1, 63.6

(OCH₂), 14.8 (CH₃)

190.8 (CHO), 164.1,

132.0, 130.0, 114.2,

64.0 (OCH₂), 14.7

(CH₃)[8]

FT-IR (cm⁻¹)

~1685 (C=O), ~2980,

~2870 (C-H), ~1245

(C-O)

~1700 (C=O), ~2980,

~2870 (C-H), ~1255

(C-O)

~1697 (C=O), ~2980,

~2870 (C-H), ~1250

(C-O)

Mass Spec. (m/z)
150 (M+), 121 (M-

C₂H₅), 93, 65

150 (M+), 121 (M-

C₂H₅), 93, 65

150 (M+), 121 (M-

C₂H₅), 93, 65[9]

UV-Vis (λmax, nm) ~253, ~318 ~250, ~315 ~288
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Spectroscopic Data
o-
Propoxybenzaldeh
yde

m-
Propoxybenzaldeh
yde

p-
Propoxybenzaldeh
yde

¹H NMR (CDCl₃, δ

ppm)

10.51 (s, 1H, CHO),

7.83 (dd, 1H), 7.50

(ddd, 1H), 7.03 (td,

1H), 6.94 (d, 1H), 4.04

(t, 2H, OCH₂), 1.88

(sext, 2H, CH₂), 1.08

(t, 3H, CH₃)[9]

9.97 (s, 1H, CHO),

7.46-7.38 (m, 3H),

7.14 (ddd, 1H), 4.00

(t, 2H, OCH₂), 1.84

(sext, 2H, CH₂), 1.05

(t, 3H, CH₃)

9.87 (s, 1H, CHO),

7.82 (d, 2H), 6.97 (d,

2H), 4.01 (t, 2H,

OCH₂), 1.85 (sext, 2H,

CH₂), 1.06 (t, 3H,

CH₃)[10]

¹³C NMR (CDCl₃, δ

ppm)

189.9 (CHO), 161.1,

136.0, 128.6, 125.0,

120.9, 112.5, 70.2

(OCH₂), 22.6 (CH₂),

10.6 (CH₃)[9]

192.2 (CHO), 159.5,

137.8, 129.9, 123.8,

122.5, 113.3, 69.8

(OCH₂), 22.5 (CH₂),

10.5 (CH₃)

190.8 (CHO), 164.2,

132.0, 129.9, 114.2,

69.8 (OCH₂), 22.5

(CH₂), 10.5 (CH₃)[11]

FT-IR (cm⁻¹)

~1685 (C=O), ~2970,

~2880 (C-H), ~1245

(C-O)

~1700 (C=O), ~2970,

~2880 (C-H), ~1255

(C-O)

~1693 (C=O), ~2967,

~2878 (C-H), ~1254

(C-O)[12]

Mass Spec. (m/z)
164 (M+), 121 (M-

C₃H₇), 93, 65[9]

164 (M+), 121 (M-

C₃H₇), 93, 65

164 (M+), 121 (M-

C₃H₇), 93, 65[13]

UV-Vis (λmax, nm) ~253, ~319 ~251, ~316 ~288[13]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the alkoxybenzaldehyde isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5

mm NMR tube.[7]
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Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz NMR

spectrometer.[2]

¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral

width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[14] A sufficient number of scans

were co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a 30° pulse, a

spectral width of approximately 220 ppm, an acquisition time of 1.0 second, and a relaxation

delay of 2.0 seconds to ensure adequate signal intensity for all carbon atoms, including

quaternary carbons.[15]

Data Processing: The Free Induction Decay (FID) was processed with an exponential

window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by Fourier

transformation. Phase and baseline corrections were applied manually. Chemical shifts were

referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For these liquid alkoxybenzaldehydes, the Attenuated Total Reflectance

(ATR) technique was employed. A single drop of the neat liquid sample was placed directly

onto the diamond crystal of the ATR accessory.[3][16]

Instrumentation: FT-IR spectra were recorded on an FTIR spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond ATR

accessory.[17]

Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.[16] The sample spectrum was acquired

over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16] A total of 16 to 32 scans were

co-added to improve the signal-to-noise ratio.[17]

Data Processing: The resulting spectrum was presented as transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: Samples were introduced into the mass spectrometer via a Gas

Chromatograph (GC) for separation and subsequent analysis.[18]

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source was used.[18]

GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) was used. The

carrier gas was Helium at a constant flow rate of 1 mL/min. The injector temperature was set

to 250°C. A typical oven temperature program started at 60°C, held for 2 minutes, then

ramped at 10°C/min to 250°C, and held for 5 minutes.[15][19]

MS Conditions: The ion source temperature was maintained at 230°C. Electron Ionization

was performed at 70 eV.[18] Mass spectra were recorded over a mass-to-charge ratio (m/z)

range of 40-400 amu.

Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and

characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of each isomer was prepared in ethanol to a

concentration of approximately 100 µM. This stock solution was then diluted with ethanol to a

concentration that provided an absorbance reading between 0.2 and 0.8 to ensure linearity.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

Data Acquisition: The UV-Vis spectra were recorded from 400 to 200 nm using a 1 cm path

length quartz cuvette.[20] A cuvette containing pure ethanol was used as a blank to record

the baseline.[21]

Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Visualization of Analytical Workflow
The logical workflow for the spectroscopic analysis and comparison of the alkoxybenzaldehyde

isomers is depicted in the following diagram.
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Caption: Workflow for spectroscopic analysis of alkoxybenzaldehyde isomers.
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[https://www.benchchem.com/product/b1347021#spectroscopic-comparison-of-different-
alkoxybenzaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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